molecular formula C15H15NO3 B1215870 Tolmetin CAS No. 26171-23-3

Tolmetin

カタログ番号: B1215870
CAS番号: 26171-23-3
分子量: 257.28 g/mol
InChIキー: UPSPUYADGBWSHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Activation via CoA Thioester Formation

Tolmetin undergoes metabolic activation to form a reactive acyl-coenzyme A (CoA) thioester intermediate (Tol-CoA), a critical step in its covalent binding to biomolecules.

Key Findings:

  • Formation Mechanism : Carboxylic acid group of this compound reacts with coenzyme A in a two-step ATP-dependent process, catalyzed by acyl-CoA synthetase .

  • Reactivity : Tol-CoA exhibits high reactivity with nucleophiles like glutathione (GSH), forming conjugates (Tol-GSH) .

  • Covalent Binding : In vivo studies in rats demonstrated covalent binding of Tol-CoA to hepatic proteins, contributing to potential hepatotoxicity .

Table 1: Reactivity of this compound-CoA Thioester

PropertyValue/ObservationSource
Glutathione reactivity3.5× faster than clofibric acid-CoA
Hydrolysis half-life (pH 7.4)12.7 min
Covalent binding (rat liver)1.2 nmol/mg protein after 24 hr

Reaction Pathway:

  • AA oxygenation : COX-1/2 converts AA to prostaglandin G₂ (PGG₂).

  • Peroxidase reduction : PGG₂ → prostaglandin H₂ (PGH₂) .

  • Downstream effects : Suppression of prostaglandin E₂ (PGE₂) correlates with anti-inflammatory efficacy .

Table 2: Enzymatic Interaction Data

ParameterValueSource
COX-1 inhibition (IC₅₀)320 nM
Plasma PGE₂ reduction50-60% in rheumatoid arthritis
SelectivityNon-selective (COX-1 ≈ COX-2)

Hydrolysis and Stability Profile

This compound demonstrates pH-dependent stability, critical for formulation and metabolic processing.

Observations:

  • Alkaline stability : Resists hydrolysis under basic conditions (stable in pH 8-10) .

  • Acidic degradation : Degrades in gastric fluid (pH 1.2), necessitating enteric coating in formulations .

Table 3: Stability Parameters

ConditionHalf-LifeNotesSource
pH 1.2 (simulated gastric fluid)2.1 hrRapid degradation
pH 7.4 (physiological)48 hrStable in plasma

Synthetic Modifications

While this compound itself is not extensively derivatized, its core structure informs NSAID design:

Structural Insights:

  • Heterocyclic acetic acid backbone : The pyrrole-acetic acid moiety is essential for COX binding .

  • Methyl substituents : The 4-methylbenzoyl group enhances lipophilicity, impacting membrane permeability .

Environmental Reactivity

Limited data exist on environmental degradation, though photolytic studies suggest:

  • UV exposure : Forms hydroxylated derivatives via free radical intermediates .

  • Aqueous solubility : 1.2 mg/mL in water (25°C), influencing environmental persistence .

科学的研究の応用

Treatment of Arthritis

Tolmetin is predominantly used to manage symptoms associated with rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated that this compound significantly alleviates joint pain, stiffness, and swelling. A double-blind study indicated that patients receiving this compound reported greater relief compared to those on placebo, with notable improvements in joint tenderness and range of motion (P < 0.001) .

Table 1: Efficacy of this compound in Arthritis Management

Study TypePatient GroupDosage Range (mg/day)Outcome
Double-blindRheumatoid arthritis800-1600Superior to placebo
Long-term follow-upOsteoarthritis400-2400Moderate to marked improvement
Multi-center trialGeneral arthritis patientsVariableImproved grip strength

Pediatric Use

In juvenile rheumatoid arthritis, this compound has shown effectiveness similar to that of aspirin, making it a viable option for treating younger patients . The incidence of adverse effects is comparable, but this compound tends to have a lower frequency of gastrointestinal issues compared to traditional NSAIDs like aspirin.

Neurodegenerative Disease Research

Recent studies have explored the potential repurposing of this compound for neurodegenerative diseases due to its metal-chelating properties. Research indicates that this compound may interact beneficially with copper ions, which are implicated in neurodegenerative processes such as Alzheimer's disease . This opens avenues for further investigation into its role beyond traditional inflammatory conditions.

Solubility Studies

Investigations into the solubility of this compound under varying conditions have been conducted to enhance its bioavailability. One study measured solubility across different pressures and temperatures, revealing a direct correlation between increased pressure and solubility, which could inform formulation strategies for improved drug delivery .

Table 2: Solubility Data for this compound

Pressure (bar)Temperature (K)Solubility (mol fraction)
1203085.00×1055.00\times 10^{-5}
1603181.20×1031.20\times 10^{-3}
4003382.59×1032.59\times 10^{-3}

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other NSAIDs. The most common side effects reported are mild gastrointestinal disturbances, which are less frequent than those observed with aspirin or indomethacin . Long-term studies have indicated that severe adverse effects are rare, reinforcing the drug's safety in chronic use.

作用機序

トルメチンの正確な作用機序は完全に解明されていません。 トルメチンは、プロスタグランジン合成酵素を阻害することが知られており、これにより、炎症や痛みを引き起こすプロスタグランジンの産生が抑制されます . トルメチンは、副腎または下垂体の刺激によって抗炎症反応を起こすわけではありません。 トルメチンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を直接阻害します .

類似化合物の比較

トルメチンは、インドメタシン、イブプロフェン、ナプロキセンなどの他のNSAIDと類似しています。 トルメチンは、ピロール酢酸誘導体として、その化学構造がユニークです。 その他の類似化合物には以下のようなものがあります。

トルメチンの独自性は、その特殊な化学構造と、他のNSAIDに比べて比較的速い作用発現時間にあります。

類似化合物との比較

Tolmetin is similar to other NSAIDs such as indomethacin, ibuprofen, and naproxen. this compound is unique in its chemical structure as a pyrrole acetic acid derivative. Other similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and its relatively rapid onset of action compared to some other NSAIDs.

生物活性

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical studies.

This compound's precise mechanism of action remains partially understood. However, it is known to inhibit prostaglandin synthesis by acting as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of inflammatory mediators, which is responsible for its therapeutic effects .

Key Mechanistic Insights:

  • Prostaglandin Synthesis Inhibition: this compound inhibits prostaglandin G/H synthase (COX enzymes), which are crucial in the conversion of arachidonic acid to prostaglandins .
  • Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 30 to 60 minutes . Recent studies have shown that fast-dissolving formulations significantly enhance its bioavailability compared to standard tablets .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:

ParameterValue
Peak Plasma Time (Tmax) 30-60 minutes
Area Under Curve (AUC) Increased in fast-dissolving formulations (206.93 µg·h/mL vs. 108.58 µg·h/mL) compared to standard formulations
Protein Binding High (exact percentage not specified)
Metabolism Primarily hepatic; metabolites include this compound-glycine amide derivatives

Clinical Efficacy

This compound has been evaluated in numerous clinical studies for its effectiveness in treating inflammatory diseases:

  • Rheumatoid Arthritis: In clinical trials, this compound has shown comparable efficacy to aspirin and indomethacin in controlling disease activity in patients with rheumatoid arthritis while exhibiting fewer gastrointestinal side effects .
  • Juvenile Rheumatoid Arthritis: Similar efficacy was observed in pediatric populations, indicating its potential use in younger patients .
  • Comparative Studies: A double-blind study involving 14 patients demonstrated significant improvements in joint function and pain relief compared to placebo .

Case Studies

Several case studies have highlighted this compound's therapeutic potential:

  • A study involving patients with rheumatoid arthritis demonstrated that this compound effectively reduced symptoms and improved quality of life over a long-term treatment period .
  • Research on the anticancer properties of this compound indicated that it could induce apoptosis in certain cancer cell lines, suggesting a potential role beyond anti-inflammatory applications .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects similar to other NSAIDs, including:

  • Gastrointestinal disturbances (though less frequent compared to aspirin)
  • Central nervous system effects (lower incidence compared to indomethacin)
  • Potential for renal impairment with long-term use

特性

IUPAC Name

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPUYADGBWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt)
Record name Tolmetin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043951
Record name Tolmetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.31e-01 g/L
Record name Tolmetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/
Record name Tolmetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLMETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETONITRILE

CAS No.

26171-23-3
Record name Tolmetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26171-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolmetin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolmetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolmetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolmetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLMETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TOLMETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tolmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155-157 °C (DECOMPOSES), 156 °C
Record name Tolmetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLMETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tolmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate, 55 mg (0.185 mmole) was heated on a steam bath in 15 percent NaOH (1.5 ml) for 3.5 hours. The reaction was cooled on ice for one hour then filtered. The solid was dissolved in distilled water, hot filtered, cooled, 3 N HCl was added to precipitate 0.48 g (100 percent) of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid, mp 153°-158°, undepressed by admixture with authentic material.
Name
Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the Grignard reagent prepared from 0.46 g. (20 mmol) of magnesium and 3.4 g. (20 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added under an atmosphere of nitrogen 1.12 g. (6.0 mmol) of the sodium salt of 5-cyano-1-methylpyrrole-2-acetic acid. To the resulting suspension was added 20 g. of diphenyl ether, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then successively heated under reflux at 110° C. for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. The ether phase was worked up in the manner described in Example 1 to give 100 mg. (9%) of purple solid that contained mainly 5-cyano-1-methylpyrrole-2-acetic acid by nmr analysis. The aqueous phase was heated in a steam bath for 7 hours and the product was isolated after extraction with methylene chloride to give 1.15 g. (yield: 75%, 83% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
6 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
purple solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

To a solution of the Grignard reagent prepared from 0.71 g. (31 mmol) of magnesium and 5.3 g. (31 mmol) of 4-bromotoluene in 20 ml. of anhydrous tetrahydrofuran was added under an atmosphere of nitrogen a solution of 0.98 g. (6.0 mmol) of 5-cyano-1-methylpyrrole-2-acetic acid in 5 ml. of tetrahydrofuran. After the resulting yellow suspension was heated to the boiling point, 20 g. of diphenyl ether was added, and tetrahydrofuran was distilled from the reaction mixture until the temperature reached 110° C. The reaction mixture was then heated under reflux (110° C.) for 1.5 hours. During this time, the color of the suspension changed from yellow to dark orange. The reaction mixture was cooled and partitioned between ether and dilute aqueous hydrochloric acid. The ether phase was extracted with five percent aqueous sodium hydroxide solution, which was then acidified and extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and concentrated to give 30 mg. of purple liquid which contained only a trace of starting cyanoacid by nmr analysis. The aqueous phase was heated in a steam bath for four hours, and the resulting suspension was cooled and extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and concentrated to give 1.33 g. (86% yield) of 1-methyl-5-p-toluoyl-pyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two
Quantity
31 mmol
Type
reactant
Reaction Step Three
Quantity
6 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a solution of the Grignard reagent prepared from 0.71 g. (31 mmol) of magnesium and 5.3 g. (31 mmol) of 4-bromotoluene in a mixture of 20 ml. of anisole and 5 ml. of tetrahydrofuran was added over five minutes with stirring and heating a solution of 0.98 g. (6.0 mmol) of 5-cyano-1-methylpyrrole-2-acetic acid in a mixture of 5 ml. of anisole and 3 ml. of tetrahydrofuran. The reaction mixture was then heated under reflux (115° C.) for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained from the ether phase 60 mg. of purple liquid that contained only a trace of starting cyanoacid, and from the aqueous phase, 1.18 g. (77% yield) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two
Quantity
31 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

To a solution of the Grignard reagent prepared from 0.82 g. (36 mmol) of magnesium and 6.2 g. (36 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added 1.2 g. of solid material which contained about 6.0 mmol of 5-cyano-1-methylpyrrole-2-acetate as the calcium salt and some water which persisted after drying in a vacuum oven. Diphenyl ether (20 g.) was added, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then heated under reflux for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained 130 mg. (13%) of 5-cyano-1-methylpyrrole-2-acetic acid and 970 mg. (yield: 63%, 73% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as brown solids.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step Two
Quantity
36 mmol
Type
reactant
Reaction Step Three
Name
5-cyano-1-methylpyrrole-2-acetate
Quantity
6 mmol
Type
reactant
Reaction Step Four
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolmetin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tolmetin
Reactant of Route 3
Reactant of Route 3
Tolmetin
Reactant of Route 4
Tolmetin
Reactant of Route 5
Tolmetin
Reactant of Route 6
Tolmetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。